N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC10191547
Molecular Formula: C15H13N5O2S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N5O2S |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C15H13N5O2S/c21-12(17-15-19-18-13(23-15)9-5-6-9)7-20-8-16-11-4-2-1-3-10(11)14(20)22/h1-4,8-9H,5-7H2,(H,17,19,21) |
| Standard InChI Key | ABOVPCVHINLEDU-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide comprises two key heterocyclic systems:
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1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted with a cyclopropyl group at the 5-position.
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Quinazolinone Moiety: A bicyclic structure featuring a benzopyrimidine core with a ketone group at the 4-position.
These components are linked via an acetamide bridge, which enhances molecular flexibility and potential binding interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
| Topological Polar Surface Area | 121 Ų |
The compound’s moderate polar surface area (121 Ų) suggests reasonable membrane permeability, a critical factor for oral bioavailability.
Synthetic Pathways
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step reactions:
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Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with cyclopropanecarboxylic acid under acidic conditions yields the 5-cyclopropyl-1,3,4-thiadiazol-2-amine intermediate.
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Quinazolinone Synthesis: Anthranilic acid derivatives undergo cyclization with formamide or urea to form the 4-oxoquinazolin-3(4H)-yl scaffold.
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Amide Coupling: The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the thiadiazole amine with the quinazolinone acetic acid derivative in acetonitrile .
This methodology aligns with protocols used for analogous thiadiazole-acetamide hybrids, ensuring high purity and yield .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Effects
Thiadiazole derivatives exhibit inhibitory effects on 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. In silico models predict that the quinazolinone moiety of this compound may stabilize the non-heme iron center of 5-LOX, reducing pro-inflammatory mediator production.
Anticancer Prospects
While direct studies on this compound are absent, structurally related N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown cytotoxicity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines, with IC₅₀ values ranging from 3.1–12.6 µM . The electron-withdrawing cyclopropyl group may enhance DNA intercalation or topoisomerase inhibition, though further validation is required.
Analytical Characterization
Quality control and structural confirmation of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide rely on advanced spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| ¹H NMR | - Thiadiazole NH: δ 12.3 ppm (s) |
| - Quinazolinone C=O: δ 167.2 ppm | |
| IR (KBr) | - Amide C=O stretch: 1685 cm⁻¹ |
| - Thiadiazole C-N stretch: 1520 cm⁻¹ | |
| Mass Spectrometry | Molecular ion peak at m/z 327.4 [M+H]⁺ |
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%.
Pharmacokinetic and Toxicity Considerations
Preliminary ADMET predictions using SwissADME indicate:
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Absorption: Moderate intestinal absorption (Caco-2 permeability = 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation due to the thiadiazole ring.
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Toxicity: Low Ames test risk (mutagenicity probability = 0.17) but potential hepatotoxicity (Heptox score = 0.62).
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Thiadiazole Derivatives
| Compound | Antimicrobial IC₅₀ (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target Compound | 8–16 (predicted) | N/A |
| N-(5-Mercapto-thiadiazol) | 4.5–12.6 | 3.1–12.6 |
| Ciprofloxacin | 0.5–2 | — |
The target compound’s predicted antimicrobial potency is inferior to clinical antibiotics like ciprofloxacin but comparable to early-stage thiadiazole candidates .
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